Technical Guide: Boc-(4-aminophenylthio)acetic acid (CAS 447414-44-0)
Technical Guide: Boc-(4-aminophenylthio)acetic acid (CAS 447414-44-0)
Executive Summary
Boc-(4-aminophenylthio)acetic acid (CAS 447414-44-0) is a specialized heterobifunctional linker used extensively in medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . Its structure features a rigid phenyl-thioether core flanked by an acid-labile tert-butyloxycarbonyl (Boc)-protected amine and a reactive carboxylic acid.
This architecture allows for precise, stepwise conjugation. The thioether moiety imparts unique lipophilicity and metabolic stability profiles compared to standard polyethylene glycol (PEG) or alkyl linkers, influencing the permeability and conformation of the final bioactive molecule.
Part 1: Chemical Profile & Physicochemical Properties
Understanding the fundamental properties of this building block is critical for calculating stoichiometry and determining solvent compatibility during synthesis.
Identification & Constants
| Property | Value / Description |
| CAS Number | 447414-44-0 |
| Systematic Name | 2-((4-((tert-butoxycarbonyl)amino)phenyl)thio)acetic acid |
| Molecular Formula | |
| Molecular Weight | 283.34 g/mol |
| Appearance | White to off-white powder (typical) |
| Solubility | High in DMSO, DMF, DCM; Low in Water |
| pKa (Acid) | ~3.8 – 4.2 (Predicted for aryl-thioacetic acids) |
| LogP | ~2.5 (Predicted hydrophobic character) |
Structural Analysis
The molecule consists of three distinct functional zones:
-
The "Head" (Carboxylic Acid): The primary attachment point, ready for activation (e.g., NHS ester) and coupling to primary amines.
-
The "Core" (Phenyl-Thioether): Provides structural rigidity and a specific bond angle (~109° at Sulfur) that differs from linear alkyl chains, potentially improving ligand-target fit.
-
The "Tail" (Boc-Amine): A masked amino group. Once the "Head" is coupled, the Boc group is removed to reveal a nucleophilic amine for the second conjugation step.
Part 2: Handling, Stability & Storage
Storage Protocols
-
Temperature: Store at -20°C . Long-term storage at room temperature may lead to slow decarboxylation or oxidation.
-
Atmosphere: Hygroscopic and oxidation-sensitive. Store under Argon or Nitrogen .
-
Container: Amber glass vials to prevent photo-oxidation of the thioether linkage.
Stability Risks
-
Oxidation: The sulfur atom is susceptible to oxidation to sulfoxide (
) or sulfone ( ) if exposed to strong oxidants (e.g., peroxides, bleach) or atmospheric oxygen over long periods in solution. -
Acid Sensitivity: The Boc group is acid-labile. Avoid exposure to volatile acids (HCl, TFA) during storage.
Part 3: Experimental Protocols
Workflow Visualization
The following diagram illustrates the standard workflow for utilizing CAS 447414-44-0 in a PROTAC synthesis context.
Caption: Stepwise synthetic pathway for incorporating the linker into a bifunctional molecule.
Protocol A: Carboxylic Acid Activation & Coupling
This protocol describes coupling the acid moiety of CAS 447414-44-0 to a primary amine (e.g., a VHL ligand derivative).
Reagents:
-
CAS 447414-44-0 (1.0 equiv)
-
Amine Partner (
) (1.1 equiv) -
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMSO
Step-by-Step:
-
Dissolution: Dissolve 1.0 equiv of CAS 447414-44-0 in anhydrous DMF (concentration ~0.1 M).
-
Activation: Add 3.0 equiv of DIPEA followed by 1.2 equiv of HATU. Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution may turn slightly yellow.
-
Addition: Add 1.1 equiv of the Amine Partner (
). -
Reaction: Stir at RT for 2–4 hours. Monitor via LC-MS (Look for mass
). -
Work-up: Dilute with Ethyl Acetate, wash with 5% Citric Acid (to remove excess DIPEA/HATU), saturated
, and Brine. Dry over .
Protocol B: Boc-Deprotection (TFA Method)
Once the first coupling is complete, the Boc group must be removed to allow the second conjugation.
Reagents:
-
Boc-Intermediate (from Protocol A)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
Step-by-Step:
-
Preparation: Dissolve the Boc-Intermediate in DCM (approx 10 mL per gram).
-
Acidification: Cool to 0°C. Slowly add TFA to achieve a final ratio of 1:1 or 1:2 (TFA:DCM).
-
Reaction: Stir at 0°C for 10 minutes, then warm to RT and stir for 1–2 hours.
-
Monitoring: Check LC-MS for the loss of the Boc group (-100 Da mass shift).
-
Isolation: Concentrate in vacuo. Co-evaporate with Toluene (3x) or Diethyl Ether to remove residual TFA.
-
Critical: The product will be a TFA salt. Ensure you adjust pH with base (e.g., DIPEA) in the subsequent step.
-
Part 4: Scientific Rationale & Troubleshooting
Why Thioether?
The choice of a thioether (-S-) linkage over a standard ether (-O-) or alkyl chain is deliberate.
-
Metabolic Stability: Thioethers are generally resistant to plasma esterases, though they can be metabolized by flavin-containing monooxygenases (FMOs).
-
Geometry: The C-S-C bond angle is approximately 90-100°, creating a "kink" in the linker chain that can induce favorable protein-protein interactions in PROTAC ternary complexes [1].
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Coupling) | Carboxylic acid deactivation or steric hindrance. | Switch from HATU to COMU or PyBOP. Ensure DMF is anhydrous. |
| Oxidation (+16 Da) | Sulfur oxidation during workup. | Degas all solvents. Avoid vigorous stirring in air. Add trace EDTA to remove metal catalysts. |
| Incomplete Deprotection | Add 2.5% Triisopropylsilane (TIPS) to the TFA cocktail as a scavenger. |
References
-
Design of PROTAC Linkers
- Source: Maple, H. J., et al. (2019). "Linker Design in Proteolysis Targeting Chimeras (PROTACs)." ChemMedChem.
- Context: Discusses the impact of linker length and composition (alkyl vs. PEG vs. rigid aromatics)
-
Boc Chemistry Standards
- Source: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
- Context: The authoritative guide on Boc protection and deprotection mechanics.
-
Amide Coupling Protocols
- Source: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
- Context: mechanistic comparison of H
